Alosetron

Description

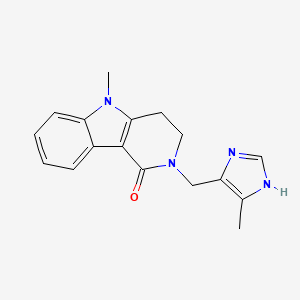

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWZEAMFRNKZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044278 | |

| Record name | Alosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alosetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.38e-01 g/L | |

| Record name | Alosetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122852-42-0 | |

| Record name | Alosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alosetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alosetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alosetron's Mechanism in Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome with Diarrhea (IBS-D), is characterized by heightened pain perception in response to normal intestinal stimuli. Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a key therapeutic agent for severe IBS-D in women. This guide provides an in-depth examination of Alosetron's mechanism of action, focusing on its role in mitigating visceral hypersensitivity. By blocking 5-HT3 receptors on enteric neurons, Alosetron modulates the signaling pathways responsible for gut motility, secretion, and nociception. This document synthesizes preclinical and clinical data, details experimental methodologies used to elucidate its function, and presents its effects on both peripheral and central pain processing pathways.

Introduction: The Role of Serotonin and 5-HT3 Receptors in the Gut

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal (GI) tract, with over 90% of the body's supply located in gut enterochromaffin cells.[1] When released in response to chemical or mechanical stimuli, 5-HT activates a variety of receptors on enteric neurons to initiate peristaltic and secretory reflexes.[1][2]

The 5-HT3 receptor, a ligand-gated ion channel, is extensively distributed on neurons within the enteric nervous system (ENS) and on extrinsic primary afferent neurons that transmit sensory information, including pain, from the gut to the central nervous system (CNS).[1][3] Activation of these receptors leads to rapid neuronal depolarization, affecting the regulation of visceral pain, colonic transit, and GI secretions—all processes intrinsically linked to the pathophysiology of IBS. In IBS patients, abnormal serotonin signaling is thought to contribute to visceral hypersensitivity and altered bowel function.

Core Mechanism of Action of Alosetron

Alosetron's primary mechanism of action is the potent and selective antagonism of the 5-HT3 receptor. By blocking this receptor, Alosetron inhibits the activation of non-selective cation channels on enteric and extrinsic afferent neurons. This blockade has several downstream consequences that collectively alleviate the symptoms of IBS-D, particularly visceral pain.

Peripheral Mechanisms

-

Modulation of Visceral Nociception: Alosetron directly dampens the transmission of pain signals from the gut. By blocking 5-HT3 receptors on extrinsic afferent nerve fibers, it reduces the activation of nociceptive pathways that lead to the sensation of abdominal pain and discomfort.

-

Slowing of Colonic Transit: The antagonism of 5-HT3 receptors in the ENS leads to a decrease in gut motility, specifically by prolonging colonic transit time. This is beneficial in diarrhea-predominant IBS, helping to normalize bowel movement frequency and improve stool consistency.

-

Reduction of Intestinal Secretion: Alosetron has been shown to increase basal jejunal water and electrolyte absorption, which contributes to firmer stools and reduced urgency.

The peripheral actions of Alosetron are depicted in the signaling pathway below.

References

Alosetron Pharmacokinetics and Bioavailability in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and bioavailability of alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of alosetron in preclinical models is fundamental for its development and for the interpretation of toxicological and pharmacological data.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron exerts its therapeutic effects by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons within the gastrointestinal (GI) tract. In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), excessive release of serotonin (5-HT) activates these receptors, leading to neuronal depolarization. This, in turn, modulates visceral pain perception, increases colonic transit, and enhances GI secretions. By antagonizing the 5-HT3 receptor, alosetron effectively mitigates these downstream effects, helping to normalize bowel function and reduce abdominal pain.[1]

Preclinical Pharmacokinetic Profile

Studies in various animal models, including rats, dogs, mice, and rabbits, have been crucial in elucidating the ADME profile of alosetron.[2][3]

Absorption

Following oral administration, alosetron is rapidly absorbed in preclinical species.[3][4] While specific quantitative Tmax values for animal models are not consistently reported in the available literature, this characteristic is consistent with observations in humans where peak plasma concentrations are typically reached within one hour.

Distribution

Alosetron is widely distributed throughout the body tissues following either oral or intravenous administration in animals. In humans, the volume of distribution is estimated to be between 65 and 95 liters, with plasma protein binding of approximately 82%.

Metabolism

Metabolism of alosetron is both rapid and extensive in preclinical models and humans.

-

Metabolic Pathways : The primary routes of metabolism involve N-demethylation, hydroxylation, and oxidation. In vitro studies using rat and dog liver microsomes and hepatocytes confirmed that N-dealkylation and/or hydroxylation are the major metabolic pathways, consistent with in vivo findings.

-

Metabolites : A study involving radiolabelled alosetron led to the characterization of 28 distinct metabolites in the excreta of experimental animals.

-

Enzymes : In humans, alosetron is metabolized primarily by cytochrome P450 enzymes, including CYP2C9, CYP3A4, and CYP1A2.

Excretion

In animal studies, alosetron and its metabolites are excreted through both renal and biliary pathways. Human studies with radiolabeled alosetron show that approximately 74% of the dose is recovered in urine (primarily as metabolites) and 11% in feces. Less than 1% of the dose is excreted as the unchanged parent drug.

Pharmacokinetic and Bioavailability Data Summary

While qualitative descriptions of alosetron's pharmacokinetics in preclinical models are available, comprehensive quantitative data is sparse in the public domain. The following tables summarize the available information and highlight data gaps. Human data is provided for context.

Table 1: Summary of Alosetron Pharmacokinetic Parameters

| Parameter | Rat | Dog | Mouse | Monkey | Human (for context) |

| Tmax (oral) | Rapid Absorption | Rapid Absorption | Rapid Absorption | Data Not Available | ~1.0 hour |

| t½ (half-life) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ~1.5 hours |

| Plasma Clearance | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ~600 mL/min |

| Volume of Distribution | Wide Distribution | Wide Distribution | Wide Distribution | Data Not Available | 65 - 95 L |

| Plasma Protein Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ~82% |

Table 2: Alosetron Oral Bioavailability

| Species | Absolute Bioavailability (%) | Notes |

| Rat | Data Not Available | Assumed to undergo significant first-pass metabolism. |

| Dog | Data Not Available | Assumed to undergo significant first-pass metabolism. |

| Human (for context) | 50 - 60% | Absorption is nearly complete, but bioavailability is reduced by first-pass metabolism. |

Experimental Protocols

Detailed and validated protocols are essential for reliable pharmacokinetic assessment. Below are representative methodologies for key preclinical studies.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical study to determine key PK parameters following oral administration in a rat model.

-

Animal Model : Male Wistar rats (N=4-6 per time point).

-

Drug Formulation : Alosetron dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administration : Single oral gavage dose.

-

Dose Level : Selected based on preliminary toxicology and pharmacology studies (e.g., a non-lethal dose such as <60 mg/kg).

-

Sample Collection : Serial blood samples (approx. 0.25 mL) collected from the tail vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Sample Processing : Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

-

Bioanalysis : Plasma concentrations of alosetron are determined using a validated LC-MS/MS method.

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

Bioanalytical Method for Alosetron Quantification

A high-sensitivity UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is commonly used for the quantification of alosetron in biological matrices.

-

Sample Preparation (Solid-Phase Extraction - SPE) :

-

Thaw plasma samples and vortex.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled alosetron).

-

Load the mixture onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute alosetron and the internal standard with a strong organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium formate).

-

Flow Rate : Optimized for the column dimensions (e.g., 0.4 mL/min).

-

-

Mass Spectrometry :

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both alosetron and its internal standard.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of the metabolites of alosetron in experimental animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

A Technical Guide to the Structure-Activity Relationship of Alosetron and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] It is clinically indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) exclusively in women who have not responded to conventional therapies.[1][2][3] The pathophysiology of IBS is complex and not fully understood but involves visceral hypersensitivity and altered gastrointestinal motility, processes modulated by serotonin (5-HT). Alosetron effectively mitigates symptoms like abdominal pain and diarrhea by blocking 5-HT3 receptors on enteric neurons.

Understanding the structure-activity relationship (SAR) of Alosetron and its analogs is crucial for the rational design of new, more effective, and safer 5-HT3 receptor antagonists. This guide provides an in-depth analysis of the key structural features governing the pharmacological activity of this class of compounds, details the experimental protocols used for their evaluation, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action and Signaling Pathway

Alosetron's therapeutic effect stems from its high affinity and selectivity for the 5-HT3 receptor. This receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a non-selective cation channel, rather than a G protein-coupled receptor. These receptors are densely distributed on enteric neurons within the gastrointestinal tract.

The binding of serotonin to the 5-HT3 receptor triggers the opening of the ion channel, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and a smaller efflux of K⁺. This influx causes neuronal depolarization, which in the enteric nervous system, modulates visceral pain perception, colonic transit, and intestinal secretions. Alosetron acts as a competitive antagonist, binding to the receptor without activating it, thereby preventing serotonin-mediated depolarization and downstream signaling. This blockade leads to a reduction in colonic motility and visceral pain signals.

Figure 1: 5-HT3 receptor signaling and Alosetron's mechanism of action.

Structure-Activity Relationship (SAR)

The SAR of 5-HT3 antagonists, often called "setrons," is well-characterized. These compounds typically conform to a common pharmacophore model, which Alosetron exemplifies.

Key Pharmacophoric Features

The essential components for high-affinity 5-HT3 receptor binding are:

-

Aromatic Moiety: An aromatic or heteroaromatic ring system is required for binding, likely through π-π stacking interactions with aromatic residues in the receptor's binding pocket. In Alosetron, this is the tricyclic pyrido[4,3-b]indol-1-one core.

-

Hydrogen Bond Acceptor: A carbonyl group or another hydrogen bond acceptor is typically present. The lactam carbonyl in Alosetron's core serves this function.

-

Basic Nitrogen Atom: A protonatable nitrogen atom, usually part of a cyclic or acyclic amine, is critical for a key ionic interaction with an acidic residue (e.g., glutamate) in the receptor binding site. Alosetron features a basic nitrogen within the imidazole ring of its side chain.

-

Defined Spacer: A specific distance and conformational rigidity between the aromatic system and the basic nitrogen are necessary for optimal receptor fit.

Figure 2: Key pharmacophoric elements for 5-HT3 receptor antagonists.

Quantitative SAR Data

Modifications to Alosetron's structure can significantly impact its binding affinity and selectivity. The following table summarizes key binding data for Alosetron and provides a comparison with other representative 5-HT3 antagonists. High pKi or pKB values indicate strong binding affinity.

| Compound | Receptor/Tissue | Assay Type | Value | Reference |

| Alosetron | Rat 5-HT3 | Radioligand Binding | pKi = 9.8 | |

| Alosetron | Human 5-HT3 | Radioligand Binding | pKi = 9.4 | |

| Alosetron | Rat Vagus Nerve | Functional Assay | pKB = 9.8 | |

| Palonosetron | 5-HT3 | Radioligand Binding | pKi = 10.4 | |

| Granisetron | 5-HT3 | Radioligand Binding | Ki = 1.44 nM (pKi ≈ 8.84) | |

| Ondansetron | 5-HT3 | Radioligand Binding | pKi = 8.4 | |

| Tropisetron | Human 5-HT3 | Radioligand Binding | Ki = 11 nM (pKi ≈ 7.96) |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the antagonist dissociation constant. A higher value indicates greater binding affinity.

Studies on various analogs show that:

-

Imidazole Ring Substitution: The methyl group on the imidazole ring of Alosetron is important for potency. Moving or replacing this group often leads to a decrease in affinity.

-

Tricyclic Core Modifications: Alterations to the pyrido-indole core can affect both affinity and selectivity. For instance, replacing the core with quinazoline or isoquinoline structures can still yield high-affinity ligands, provided the other pharmacophoric elements are correctly positioned.

-

N-Methyl Group: The N-methyl group on the indole nitrogen contributes to the overall lipophilicity and may influence pharmacokinetic properties.

Key Experimental Protocols

The evaluation of Alosetron and its analogs relies on a suite of standardized in vitro and in vivo assays to determine their pharmacological profile.

Radioligand Binding Assay

This is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand from the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with human 5-HT3A) are homogenized in a cold buffer (e.g., 50mM Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

-

-

Competitive Binding Incubation:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity 5-HT3 radioligand (e.g., [³H]-granisetron).

-

Varying concentrations of the unlabeled test compound (e.g., Alosetron analog) are added to compete for binding.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand but allows unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Alosetron Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alosetron hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant therapeutic option for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of alosetron hydrochloride. It details the scientific journey from its origins at GlaxoWellcome, through its intricate chemical synthesis, to its mechanism of action at the molecular level. This document includes a compilation of quantitative data from key clinical trials, detailed experimental protocols for its synthesis and analysis, and visualizations of its signaling pathway and manufacturing process to serve as a comprehensive resource for the scientific community.

Discovery and Development

Alosetron was discovered and developed by GlaxoWellcome (now GlaxoSmithKline) as part of a research program focused on 5-HT3 receptor antagonists.[1] The initial exploration of this class of compounds was for the treatment of chemotherapy-induced nausea and vomiting, with the successful development of ondansetron. Recognizing the role of 5-HT3 receptors in regulating visceral pain, colonic transit, and gastrointestinal secretions, the research was extended to investigate their potential in treating IBS.[2][3]

The development of alosetron involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for the 5-HT3 receptor.[4] This research led to the identification of alosetron as a lead candidate with a high affinity for the 5-HT3 receptor.[5]

Alosetron hydrochloride was first approved by the U.S. Food and Drug Administration (FDA) in February 2000. However, it was voluntarily withdrawn from the market in November 2000 due to post-marketing reports of serious gastrointestinal adverse events, including ischemic colitis and severe constipation. Following a re-evaluation of its risk-benefit profile and the implementation of a risk management program, alosetron was reintroduced to the U.S. market in 2002 with a more restricted indication for use in women with severe IBS-D who have not responded to conventional therapy.

Chemical Synthesis of Alosetron Hydrochloride

The chemical synthesis of alosetron hydrochloride is a multi-step process involving the preparation of two key intermediates, followed by their condensation and subsequent conversion to the hydrochloride salt. The IUPAC name for alosetron is 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one.

Logical Flow of Alosetron Synthesis

References

- 1. Alosetron for irritable bowel syndrome: Senior vice president of GlaxoSmithKline responds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Alosetron in IBS-D: A Technical Overview of Initial Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the initial clinical trial results for Alosetron in the treatment of diarrhea-predominant Irritable Bowel Syndrome (IBS-D). It includes a detailed summary of quantitative data, experimental protocols from pivotal studies, and visualizations of the drug's mechanism of action and clinical trial workflows.

Core Findings from Initial Clinical Trials

Alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, demonstrated statistically significant efficacy in the initial clinical trials for the management of severe IBS-D in women.[1][2] Through its mechanism of action, Alosetron modulates gastrointestinal motility, secretion, and visceral sensation, addressing the key symptoms of IBS-D.[3][4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal Phase II and Phase III clinical trials of Alosetron in patients with IBS-D.

Table 1: Efficacy of Alosetron in Women with Severe IBS-D (12-Week Treatment)

| Endpoint | Alosetron Dose | Alosetron Group | Placebo Group | p-value | Reference |

| Adequate Relief of IBS Pain and Discomfort (Monthly Responders) | 1 mg twice daily | 41% | 29% | <0.001 | [5] |

| Global Improvement Scale (GIS) Responders (Week 12) | 0.5 mg once daily | 50.8% | 30.7% | ≤0.02 | |

| 1 mg once daily | 48% | 30.7% | ≤0.02 | ||

| 1 mg twice daily | 42.9% | 30.7% | ≤0.02 | ||

| Days with Satisfactory Control of Urgency | 1 mg twice daily | Not Reported | Not Reported | Not Reported |

Data compiled from multiple randomized, double-blind, placebo-controlled trials.

Table 2: Effect of Alosetron on Bowel Function in Women with Severe IBS-D (12-Week Treatment)

| Endpoint | Alosetron Dose | Alosetron Group | Placebo Group | p-value | Reference |

| Change in Stool Consistency | 1 mg twice daily | Significant Firming | Minimal Change | <0.001 | |

| Change in Stool Frequency | 1 mg twice daily | Significant Reduction | Minimal Change | <0.001 | |

| Urgency-Free Days | 1 mg twice daily | Not Reported | Not Reported | Not Reported |

Results indicate a rapid onset of action, with improvements observed within the first week of treatment.

Table 3: Key Adverse Events in Alosetron Clinical Trials (Women with IBS-D)

| Adverse Event | Alosetron Group (1 mg twice daily) | Placebo Group | Reference |

| Constipation | 30% | 3% | |

| Ischemic Colitis | Rare but serious | Not Reported | |

| Complications of Constipation | Rare but serious | Not Reported |

The risk of ischemic colitis and serious complications of constipation led to the initial withdrawal and subsequent reintroduction of Alosetron with a risk management program.

Table 4: Efficacy of Alosetron in Men with IBS-D (12-Week Dose-Ranging Study)

| Endpoint | Alosetron Dose | Alosetron Group | Placebo Group | p-value | Reference |

| Adequate Relief of IBS Pain and Discomfort (Weeks 5-12) | 1.0 mg twice daily | 53% | 40% | 0.04 | |

| Improved Stool Consistency | All doses (0.5, 1.0, 2.0, 4.0 mg twice daily) | Significant Improvement | Minimal Change | <0.001 |

While showing some efficacy, the effect of Alosetron was not as consistently demonstrated in men as in women in the initial trials.

Experimental Protocols

The initial clinical trials for Alosetron were predominantly randomized, double-blind, placebo-controlled, parallel-group studies. Below is a generalized protocol based on the pivotal trials.

Pivotal Phase III Clinical Trial Protocol (e.g., Study S3BA3001)

1. Study Objective: To evaluate the efficacy and safety of Alosetron compared to placebo in female patients with severe, diarrhea-predominant irritable bowel syndrome.

2. Study Design:

-

Phase: III

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Duration: 12-week treatment period followed by a 4-week post-treatment follow-up.

3. Patient Population:

-

Inclusion Criteria:

-

Females aged 18 years or older.

-

Diagnosis of IBS based on Rome II criteria.

-

Diarrhea-predominant subtype.

-

History of chronic symptoms (e.g., at least 6 months).

-

Failed to respond to conventional therapies.

-

-

Exclusion Criteria:

-

History of constipation-predominant or alternating IBS.

-

Structural or metabolic diseases that could explain the symptoms.

-

Previous abdominal surgery that could interfere with the study.

-

4. Treatment:

-

Investigational Drug: Alosetron hydrochloride (e.g., 1 mg tablets).

-

Control: Matching placebo tablets.

-

Dosing Regimen: One tablet taken orally, twice daily, for 12 weeks.

5. Efficacy Assessments:

-

Primary Endpoint: The proportion of patients reporting adequate relief of IBS-related abdominal pain and discomfort over the 12-week treatment period, assessed weekly via a diary.

-

Secondary Endpoints:

-

Global Improvement Scale (GIS) score at weeks 4, 8, and 12.

-

Daily assessment of urgency, stool frequency, and stool consistency.

-

Assessment of bloating and incomplete evacuation.

-

6. Safety Assessments:

-

Monitoring and recording of all adverse events (AEs), with a specific focus on gastrointestinal AEs such as constipation.

-

Physical examinations and vital sign measurements at scheduled clinic visits.

-

Clinical laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end of treatment.

7. Statistical Analysis:

-

The primary efficacy analysis was performed on the intent-to-treat (ITT) population.

-

The proportion of monthly responders for adequate relief was compared between the Alosetron and placebo groups using appropriate statistical tests (e.g., Chi-square test).

-

Secondary endpoints were analyzed using methods appropriate for the data type (e.g., analysis of covariance for continuous variables).

Mandatory Visualizations

Signaling Pathway of Alosetron

Alosetron exerts its therapeutic effect by antagonizing the 5-HT3 receptor, a ligand-gated ion channel, on enteric neurons. This action modulates key pathophysiological mechanisms in IBS-D.

Caption: Mechanism of action of Alosetron at the 5-HT3 receptor on enteric neurons.

Experimental Workflow for a Pivotal Alosetron Clinical Trial

The following diagram illustrates the typical workflow for a patient participating in a pivotal Phase III clinical trial of Alosetron.

Caption: Workflow of a typical Phase III clinical trial for Alosetron in IBS-D.

References

- 1. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing outcomes with alosetron hydrochloride in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. efficacy-and-safety-of-alosetron-in-women-with-irritable-bowel-syndrome-a-randomised-placebo-controlled-trial - Ask this paper | Bohrium [bohrium.com]

The Pharmacodynamics of Alosetron on Colonic Transit Time: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, indicated for the treatment of women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). A key pharmacodynamic effect of Alosetron is its ability to modulate gastrointestinal (GI) motility, particularly by delaying colonic transit time. This guide provides an in-depth technical overview of the pharmacodynamics of Alosetron on colonic transit, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to generate this data.

Mechanism of Action: 5-HT3 Receptor Antagonism in the Gut

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the enteric nervous system, regulating gut motility, secretion, and visceral sensation.[1] Enterochromaffin cells in the gut mucosa release 5-HT in response to luminal stimuli, which then acts on various 5-HT receptors on enteric neurons.[2] The 5-HT3 receptor, a ligand-gated ion channel, plays a significant role in mediating the pro-motility and pro-secretory effects of serotonin.[3]

Activation of presynaptic 5-HT3 receptors on intrinsic primary afferent neurons (IPANs) and extrinsic sensory nerves enhances the release of excitatory neurotransmitters such as acetylcholine (ACh), leading to increased smooth muscle contraction and peristalsis.[4] Alosetron, by competitively blocking these 5-HT3 receptors, inhibits this cascade, resulting in a decrease in colonic motility and a subsequent increase in colonic transit time.[5] This delay allows for greater absorption of water and electrolytes from the colonic lumen, leading to firmer stool consistency.

Quantitative Effects on Colonic Transit Time

Clinical studies have consistently demonstrated that Alosetron significantly delays colonic transit time in both healthy individuals and patients with IBS-D. The following table summarizes key quantitative findings from these studies.

| Study Population | Alosetron Dose | Measurement Method | Mean Change in Colonic Transit Time | p-value vs. Placebo | Reference |

| IBS-D Patients | 2 mg b.d. | Radiopaque Markers | Increased transit time (prolonged left colonic transit) | 0.128 (tendency for delay) | |

| Healthy Volunteers | 2 mg b.d. | Radiopaque Markers | Increased transit time (prolonged left colonic transit) | 0.047 | |

| Non-constipated IBS Patients | 1 mg b.d. | Scintigraphy | Non-significant retardation of proximal colonic transit | Not significant | |

| Non-constipated IBS Patients | 4 mg b.d. | Scintigraphy | No significant effect on gastrointestinal transit | Not significant |

Experimental Protocols for Measuring Colonic Transit Time

The two primary methods utilized in clinical trials to quantify the effect of Alosetron on colonic transit time are radiopaque marker studies and scintigraphy.

Radiopaque Marker Method

This method involves the ingestion of radiopaque markers and subsequent abdominal X-rays to track their passage through the colon.

Protocol:

-

Marker Ingestion: Patients ingest a standardized number of radiopaque markers (e.g., 24 markers in a single capsule) on a specific day (Day 1). Some protocols may involve ingesting markers over several consecutive days.

-

Diet and Medication Control: Patients maintain their usual diet but are instructed to avoid laxatives and other medications that may affect gut motility during the study period.

-

Abdominal Radiography: A plain abdominal X-ray is typically performed on Day 5 (120 hours after ingestion of a single dose). In protocols with daily marker ingestion, an X-ray may be taken on Day 7.

-

Data Analysis: The number of retained markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid) is counted. Total and segmental colonic transit times are then calculated based on the number and location of the retained markers. Normal transit is often defined as the passage of more than 80% of the markers by Day 5.

Scintigraphy Method

Scintigraphy provides a more dynamic and physiological assessment of colonic transit by tracking the movement of a radiolabeled substance through the GI tract.

Protocol:

-

Radiolabel Ingestion: Patients ingest a meal or capsule containing a non-absorbable substance (e.g., activated charcoal or resin beads) labeled with a gamma-emitting radioisotope, such as Indium-111 (¹¹¹In). Often, a pH-sensitive coating is used to ensure the release of the radioisotope in the terminal ileum.

-

Gamma Camera Imaging: Serial anterior and posterior images of the abdomen are acquired using a gamma camera at predefined time points (e.g., 4, 24, 48, and 72 hours post-ingestion).

-

Data Analysis: The colon is divided into regions of interest (ascending, transverse, descending, and rectosigmoid). The geometric center of the radioactivity is calculated at each imaging time point, which represents the weighted average of the counts in each colonic region. A lower geometric center value indicates slower transit.

Conclusion

The pharmacodynamic effect of Alosetron on colonic transit time is a direct consequence of its 5-HT3 receptor antagonism in the enteric nervous system. This action leads to a measurable delay in colonic transit, which is a key mechanism underlying its therapeutic benefit in patients with severe IBS-D. The quantitative assessment of this effect relies on well-established experimental protocols, primarily radiopaque marker studies and scintigraphy, which provide valuable data for drug development and clinical research. A thorough understanding of these principles and methodologies is essential for professionals involved in the study and application of Alosetron and other motility-modifying agents.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genieur.eu [genieur.eu]

- 5. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Alosetron: An In-Depth Examination of Molecular Targets Beyond the 5-HT3 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alosetron is a potent and highly selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, approved for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2][3][4][5] While its therapeutic efficacy is primarily attributed to the blockade of 5-HT3 receptors in the gastrointestinal tract, a comprehensive understanding of its full pharmacological profile is crucial for both optimizing its clinical use and guiding future drug development. This technical guide provides an in-depth review of the known molecular targets of Alosetron beyond the 5-HT3 receptor, summarizing available quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways. The evidence to date suggests a high degree of selectivity for the 5-HT3 receptor; however, discernible interactions with the 5-HT2B receptor and certain metabolic enzymes have been identified and are explored herein.

Introduction

Alosetron's mechanism of action in alleviating the symptoms of IBS-D, such as visceral pain and diarrhea, is well-established and centers on its potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel. Activation of these receptors on enteric neurons by serotonin (5-HT) modulates gastrointestinal motility, secretion, and sensation. By blocking these receptors, Alosetron effectively mitigates the downstream effects of excessive 5-HT signaling in the gut.

Despite its characterization as a highly selective agent, subtle off-target interactions can have significant implications for a drug's overall safety and efficacy profile. This guide moves beyond the primary pharmacology of Alosetron to collate and critically evaluate the evidence for its activity at other molecular targets.

Off-Target Receptor Interactions: The 5-HT2B Receptor

While early selectivity studies on Alosetron reported little to no significant affinity for a wide range of other receptors, subsequent research has identified a notable interaction with the 5-HT2B receptor.

Quantitative Data: Binding Affinity and Functional Antagonism

A study by Borman and colleagues presented evidence of Alosetron's affinity for and antagonist activity at the human 5-HT2B receptor. The key quantitative findings from this research are summarized in the table below.

| Target | Parameter | Value | Species | Assay Type |

| Human 5-HT2B Receptor | pKi | 7.0 ± 0.4 | Human | Radioligand Binding (CHO-K1 cells) |

| Human 5-HT2B Receptor | pA2 | 7.8 ± 0.1 | Human | Functional Antagonism (Human Colon) |

Table 1: Alosetron Binding Affinity and Functional Antagonism at the 5-HT2B Receptor

The pKi value of 7.0 indicates a nanomolar affinity of Alosetron for the 5-HT2B receptor. The pA2 value further confirms its antagonist activity at this receptor in a native tissue environment.

Experimental Protocols

2.2.1. Radioligand Binding Assay

The binding affinity of Alosetron for the human 5-HT2B receptor was determined using a competitive radioligand binding assay.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human 5-HT2B receptor.

-

Radioligand: A specific, radioactively labeled ligand for the 5-HT2B receptor.

-

Procedure: Membranes prepared from the CHO-K1 cells were incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled Alosetron.

-

Data Analysis: The concentration of Alosetron that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitor constant) was then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

2.2.2. Functional Antagonism Assay

The antagonist activity of Alosetron at the native human 5-HT2B receptor was assessed in isolated human colonic tissue.

-

Tissue Preparation: Longitudinal muscle strips from human colon were mounted in organ baths.

-

Stimulation: The tissues were electrically stimulated to induce neurally-mediated contractions.

-

Agonist: The selective 5-HT2 receptor agonist, α-methyl-5-HT, was used to potentiate these contractions, an effect mediated by 5-HT2B receptors in this tissue.

-

Procedure: The potentiation of contractions by α-methyl-5-HT was measured in the absence and presence of increasing concentrations of Alosetron.

-

Data Analysis: The pA2 value was calculated from the Schild plot, which quantifies the antagonist potency of Alosetron.

Signaling Pathway

The following diagram illustrates the antagonistic effect of Alosetron on the 5-HT2B receptor signaling pathway.

Interaction with Metabolic Enzymes

Alosetron is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. In vivo studies have indicated that Alosetron can have a modest inhibitory effect on certain metabolic enzymes.

Quantitative Data: In Vivo Enzyme Inhibition

An in vivo study in healthy volunteers assessed the effect of repeated dosing of Alosetron on the activity of several drug-metabolizing enzymes using a metabolic probe cocktail. The results are summarized below.

| Enzyme | Effect | Method |

| CYP1A2 | Modest decrease in activity (30% inhibition) | In vivo metabolic probe study |

| N-acetyltransferase | Modest decrease in activity (30% inhibition) | In vivo metabolic probe study |

| CYP2C19 | No alteration in activity | In vivo metabolic probe study |

| CYP2E1 | No alteration in activity | In vivo metabolic probe study |

| CYP2C9 | No alteration in activity | In vivo metabolic probe study |

| CYP3A4 | No alteration in activity | In vivo metabolic probe study |

Table 2: In Vivo Effects of Alosetron on Drug-Metabolizing Enzymes

It is important to note that these data are from an in vivo study and direct in vitro IC50 or Ki values for enzyme inhibition have not been reported in the reviewed literature.

Experimental Protocol: In Vivo Metabolic Probe Study

-

Subjects: Healthy male and female volunteers.

-

Dosing: 1 mg oral Alosetron twice daily for 29.5 days.

-

Probe Cocktail: A single oral dose of a cocktail of drugs known to be specific substrates for different metabolic enzymes was administered before and on the last day of Alosetron dosing.

-

Analysis: The concentrations of the probe substrates and their metabolites were measured in biological samples (e.g., plasma, urine).

-

Endpoint: The ratio of the metabolite to the parent substrate concentration was calculated to determine the activity of the respective enzyme. A decrease in this ratio in the presence of Alosetron indicates enzyme inhibition.

Logical Relationship Diagram

The following diagram illustrates the metabolic pathway of Alosetron and its inhibitory effect on CYP1A2 and N-acetyltransferase.

Ion Channel Interactions

The potential for drugs to interact with cardiac ion channels is a critical aspect of safety pharmacology. Studies have been conducted to evaluate the effect of Alosetron on key cardiac potassium channels.

Quantitative Data: Cardiac Potassium Channels

A study investigating the effects of Alosetron on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes found no significant inhibition.

| Target | Concentration Range | Effect | Species | Assay Type |

| IKr (hERG) | 10⁻¹⁰ M to 10⁻⁶ M | No effect | Guinea Pig | Whole-cell voltage clamp |

| IKs | 10⁻¹⁰ M to 10⁻⁶ M | No effect | Guinea Pig | Whole-cell voltage clamp |

Table 3: Effect of Alosetron on Cardiac Potassium Currents

No data was found in the reviewed literature regarding the effects of Alosetron on other ion channels, such as sodium or calcium channels.

Experimental Protocol: Whole-Cell Voltage Clamp

-

Cell Type: Guinea pig cardiac myocytes.

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure: The electrical currents (IKr and IKs) flowing through the potassium channels in the cell membrane were isolated and measured under voltage clamp conditions.

-

Drug Application: Alosetron was applied to the cells at various concentrations (from 10⁻¹⁰ M to 10⁻⁶ M).

-

Endpoint: The effect of Alosetron on the amplitude and kinetics of the IKr and IKs currents was recorded and compared to baseline measurements.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the effect of Alosetron on cardiac ion channels.

Conclusion

This technical guide has synthesized the available evidence on the molecular targets of Alosetron beyond its primary site of action, the 5-HT3 receptor. The data indicates that Alosetron is a highly selective pharmacological agent.

The most notable off-target interaction identified is with the 5-HT2B receptor , where Alosetron exhibits nanomolar affinity and functional antagonism. The clinical significance of this finding in the context of IBS-D treatment remains to be fully elucidated.

Furthermore, Alosetron has been shown to be a weak in vivo inhibitor of CYP1A2 and N-acetyltransferase . This suggests a potential for drug-drug interactions with medications that are substrates for these enzymes, although the modest level of inhibition indicates a low clinical risk in most scenarios.

Importantly, studies on cardiac ion channels have shown no inhibitory effect on IKr and IKs potassium currents , which is a favorable safety finding regarding the risk of cardiac arrhythmias.

While comprehensive off-target screening panel data for Alosetron is not publicly available, the existing body of literature supports its characterization as a selective 5-HT3 receptor antagonist with a well-defined and limited off-target profile. Further research, particularly in vitro characterization of its enzyme inhibition and broader ion channel screening, would provide a more complete understanding of its secondary pharmacology.

References

Methodological & Application

In Vitro Assays for Testing Alosetron Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel. It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. The efficacy of Alosetron stems from its ability to modulate gastrointestinal (GI) functions such as visceral sensation, colonic transit, and secretion, which are often dysregulated in IBS-D. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the enteric nervous system, and its actions are mediated by various receptors, including the 5-HT3 receptor. Activation of 5-HT3 receptors on enteric neurons leads to the depolarization of the neuronal membrane and the initiation of signaling cascades that contribute to the symptoms of IBS-D. Alosetron competitively blocks these receptors, thereby alleviating symptoms.

This document provides detailed application notes and protocols for key in vitro assays used to characterize the efficacy of Alosetron and other 5-HT3 receptor antagonists. These assays are fundamental in drug discovery and development for quantifying the potency and mechanism of action of such compounds.

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a non-selective cation channel permeable to sodium (Na+), potassium (K+), and calcium (Ca2+). Upon binding of serotonin, the channel opens, leading to a rapid influx of cations and depolarization of the neuron. This can trigger the release of neurotransmitters and modulate neuronal excitability, influencing gut motility, secretion, and the perception of pain. Alosetron, as a competitive antagonist, binds to the 5-HT3 receptor at the same site as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and activating the receptor, thus inhibiting its downstream effects.

Key In Vitro Assays for Alosetron Efficacy

Several in vitro assays are crucial for determining the efficacy of Alosetron. These include:

-

Radioligand Binding Assays: To determine the affinity of Alosetron for the 5-HT3 receptor.

-

Calcium Influx Assays: To measure the functional consequence of 5-HT3 receptor activation and its inhibition by Alosetron.

-

Electrophysiology Assays (Whole-Cell Patch Clamp): To directly measure the ion channel activity of the 5-HT3 receptor and its blockade by Alosetron.

-

Isolated Tissue Assays (Guinea Pig Ileum): A classical pharmacological preparation to assess the functional antagonism of 5-HT3 receptors in a physiological context.

Quantitative Data Summary

The following table summarizes the quantitative data for Alosetron's efficacy obtained from various in vitro assays.

| Assay Type | Parameter | Value | Species/Cell Line | Reference |

| Radioligand Binding | pKi | 9.8 | Rat | [1] |

| Radioligand Binding | pKi | 9.4 | Human | [1] |

| Electrophysiology (Vagus Nerve) | pKB | 9.8 | Rat | [1] |

| Electrophysiology (Myenteric Neurons) | IC50 | ~55 nM | Guinea Pig | [2] |

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Alosetron for the 5-HT3 receptor.

Principle: A radiolabeled 5-HT3 receptor antagonist, such as [3H]granisetron, is incubated with a source of 5-HT3 receptors (e.g., cell membranes from HEK293 cells expressing the receptor). The amount of radioligand bound to the receptor is measured in the presence and absence of varying concentrations of Alosetron. The concentration of Alosetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]granisetron (specific activity ~40-60 Ci/mmol)

-

Alosetron hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-5HT3A cells to confluency.

-

Wash cells with PBS and harvest by scraping.

-

Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.

-

Homogenize the cells and centrifuge at high speed to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Alosetron at various concentrations (or vehicle for total binding)

-

[3H]granisetron at a final concentration near its Kd

-

Membrane preparation

-

-

For non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Alosetron.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Influx Assay

This functional assay measures the ability of Alosetron to block 5-HT-induced calcium influx through the 5-HT3 receptor channel.

Objective: To determine the potency (IC50) of Alosetron in inhibiting 5-HT3 receptor-mediated calcium influx.

Principle: Cells expressing 5-HT3 receptors are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon activation of the 5-HT3 receptors by serotonin, calcium enters the cell, causing an increase in the fluorescence of the dye. Alosetron, as an antagonist, will inhibit this fluorescence increase in a concentration-dependent manner.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluo-4 AM

-

Pluronic F-127

-

Serotonin (5-HT)

-

Alosetron hydrochloride

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader with automated injection capabilities

Protocol:

-

Cell Plating:

-

Seed HEK293-5HT3A cells into 96-well black-walled, clear-bottom plates and grow to confluency.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay Procedure:

-

Add HBSS containing various concentrations of Alosetron (or vehicle) to the wells and pre-incubate for a specified time.

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence.

-

Inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of Alosetron.

-

Plot the percentage of inhibition against the log concentration of Alosetron.

-

Determine the IC50 value from the resulting dose-response curve.

-

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the 5-HT3 receptor channels and their inhibition by Alosetron.

Objective: To characterize the inhibitory effect of Alosetron on 5-HT-evoked currents mediated by 5-HT3 receptors.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing 5-HT3 receptors. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The cell's membrane potential is clamped at a fixed value, and the currents flowing across the membrane in response to the application of serotonin are recorded. The ability of Alosetron to block these currents is then quantified.

Materials:

-

Cells expressing 5-HT3 receptors (e.g., HEK293 cells or neurons)

-

External solution (e.g., physiological saline)

-

Internal solution (pipette solution)

-

Serotonin (5-HT)

-

Alosetron hydrochloride

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Inverted microscope

-

Perfusion system

Protocol:

-

Cell Preparation:

-

Plate cells on coverslips for easy access.

-

-

Pipette Preparation:

-

Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Fill the pipette with the appropriate internal solution.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a giga-ohm seal.

-

Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply 5-HT via the perfusion system to evoke an inward current.

-

After a stable response is obtained, co-apply or pre-apply Alosetron with 5-HT and record the inhibited current.

-

Wash out the drugs to allow for recovery of the response.

-

-

Data Analysis:

-

Measure the peak amplitude of the 5-HT-evoked currents in the absence and presence of different concentrations of Alosetron.

-

Construct a concentration-response curve for the inhibition of the current by Alosetron.

-

Determine the IC50 value from this curve.

-

Isolated Guinea Pig Ileum Assay

This is a classic organ bath experiment that assesses the functional antagonism of Alosetron on 5-HT-induced contractions of intestinal smooth muscle.

Objective: To determine the pA2 value of Alosetron, a measure of its antagonist potency, against 5-HT-induced contractions in the guinea pig ileum.

Principle: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution. The contraction of the smooth muscle is measured isometrically. Serotonin causes a contraction of the ileum, which is mediated in part by 5-HT3 receptors on enteric neurons that release acetylcholine. Alosetron will antagonize this contraction. A Schild analysis is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Materials:

-

Guinea pig

-

Tyrode's solution or Krebs-Henseleit solution

-

Serotonin (5-HT)

-

Alosetron hydrochloride

-

Organ bath with an isometric force transducer

-

Data acquisition system

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum and cut it into segments of approximately 2-3 cm.

-

Suspend a segment in an organ bath containing oxygenated physiological salt solution at 37°C under a resting tension.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate.

-

Construct a cumulative concentration-response curve to 5-HT.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of Alosetron for a specified period.

-

Construct a second cumulative concentration-response curve to 5-HT in the presence of Alosetron.

-

Repeat this process with several different concentrations of Alosetron.

-

-

Data Analysis:

-

Calculate the dose ratio for each concentration of Alosetron (the ratio of the EC50 of 5-HT in the presence of Alosetron to the EC50 of 5-HT in the absence of Alosetron).

-

Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Alosetron.

-

The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

-

Conclusion

The in vitro assays described in this document are essential tools for the pharmacological characterization of Alosetron and other 5-HT3 receptor antagonists. By providing quantitative measures of receptor affinity and functional potency, these assays play a critical role in the preclinical evaluation of drug candidates and contribute to a deeper understanding of their therapeutic mechanisms. The detailed protocols provided herein serve as a guide for researchers to reliably assess the efficacy of such compounds in a laboratory setting.

References

Application Notes and Protocols for Alosetron Studies in Animal Models of Irritable Bowel Syndrome

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models of irritable bowel syndrome (IBS), particularly those relevant for the study of the 5-HT3 receptor antagonist, Alosetron. Detailed experimental protocols are provided to facilitate the replication of these models and the assessment of therapeutic interventions.

Introduction to Alosetron and its Mechanism of Action

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] In the gastrointestinal (GI) tract, serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that regulates motility, secretion, and visceral sensation.[1] In individuals with diarrhea-predominant IBS (IBS-D), abnormal serotonin signaling is thought to contribute to symptoms such as abdominal pain and rapid intestinal transit.[1] 5-HT3 receptors are ligand-gated ion channels located on enteric neurons.[2] Activation of these receptors leads to neuronal depolarization, which in turn influences visceral pain perception, colonic transit, and GI secretions.[3] Alosetron exerts its therapeutic effects by blocking these receptors, thereby reducing colonic motility, decreasing visceral pain, and increasing fluid absorption in the intestines.

Animal Models of Irritable Bowel Syndrome

A variety of animal models have been developed to mimic the key symptoms of IBS, including visceral hypersensitivity, altered bowel habits, and stress-related symptom exacerbation. The choice of model often depends on the specific aspect of IBS being investigated.

Stress-Induced Models

Stress is a well-established factor in the exacerbation of IBS symptoms. Animal models that utilize psychological or mild physical stressors are therefore highly relevant for studying the pathophysiology of IBS and the efficacy of drugs like Alosetron.

The WAS model is a widely used psychological stress model that induces visceral hypersensitivity and increases fecal output, mimicking key features of IBS-D.

Experimental Protocol:

-

Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Apparatus: A plexiglass cage (e.g., 45 x 25 x 25 cm) containing a small platform (e.g., 8 x 8 x 10 cm) fixed to the center. The cage is filled with room temperature water (approximately 25°C) to a level just below the top of the platform.

-

Procedure:

-

Acclimate the rats to the housing facility for at least one week before the experiment.

-

Place each rat individually on the platform in the water-filled cage for a period of 1 hour daily for 10 consecutive days.

-

Control animals (sham group) are placed on the same platform in an identical cage but without water.

-

Monitor and record fecal pellet output during the 1-hour stress period and/or over a 24-hour period.

-

Assess visceral sensitivity using colorectal distension (see protocol below) at the end of the stress period.

-

The WRS model involves physical restraint to induce a state of stress, leading to visceral hypersensitivity.

Experimental Protocol:

-

Animals: Adult male Wistar rats are frequently used.

-

Procedure:

-

Acclimate rats to the facility for at least one week.

-

Rats are restrained by wrapping them in a piece of cloth or placing them in a commercially available rodent restrainer for a period of 2 hours.

-

During restraint, the animals should be able to breathe freely but have limited movement.

-

Visceral sensitivity and other parameters are typically assessed immediately after the restraint period.

-

The NMS model is an early-life stress model that produces long-lasting changes in the gut-brain axis, resulting in visceral hypersensitivity in adulthood.

Experimental Protocol:

-

Animals: Rat or mouse pups (e.g., Sprague-Dawley or C57BL/6).

-

Procedure:

-

From postnatal day 2 to 14, separate the pups from their dam for 3 hours each day.

-

Pups are typically placed in a separate cage with a heat source to maintain body temperature.

-

Control pups remain with the dam and are undisturbed.

-

After the separation period, the pups are returned to their home cage with the dam.

-

Animals are then weaned at the appropriate age and allowed to mature to adulthood (typically 8-12 weeks) before behavioral and physiological testing.

-

Chemically-Induced Models

These models utilize the administration of mild irritants to the colon to induce a state of visceral hypersensitivity.

Experimental Protocol:

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Lightly anesthetize the rats.

-

Administer a solution of 0.5% acetic acid in saline (typically 1 mL) intracolonically via a soft catheter.

-

Control animals receive a saline enema.

-

Allow the animals to recover. Visceral hypersensitivity is typically assessed 24-72 hours after the administration of acetic acid.

-

Assessment of Alosetron Efficacy: Key Experimental Protocols

Measurement of Visceral Sensitivity via Colorectal Distension (CRD)

CRD is the gold-standard method for assessing visceral pain in rodents. It involves inflating a small balloon in the colon and rectum and measuring the animal's behavioral response.

Experimental Protocol:

-

Apparatus: A pressure-controlled barostat system connected to a flexible balloon catheter.

-

Procedure:

-

Lightly anesthetize the animal or use conscious, restrained animals that have been habituated to the procedure.

-

Gently insert the balloon catheter into the colorectum (typically 2-4 cm from the anus).

-

Secure the catheter to the tail.

-

Allow the animal to acclimate for a period of time (e.g., 30 minutes).

-

Inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

-

Record the visceromotor response (VMR), which is typically a contraction of the abdominal and hind limb musculature. This can be quantified by visual observation and scoring of the abdominal withdrawal reflex (AWR) or by electromyography (EMG) of the abdominal muscles.

-

Abdominal Withdrawal Reflex (AWR) Scoring:

| Score | Behavioral Response |

| 0 | No behavioral response to colorectal distension. |

| 1 | Brief head movement followed by immobility at the onset of the stimulus. |

| 2 | Contraction of abdominal muscles. |

| 3 | Lifting of the abdomen off the platform. |

| 4 | Body arching and lifting of the pelvic structures. |

Measurement of Gastrointestinal Transit

Alosetron is known to slow colonic transit. This can be measured in animal models to assess its pharmacological activity.

Experimental Protocol:

-

Procedure:

-

Administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) to the animal by oral gavage.

-

At a predetermined time point, euthanize the animal.

-

Carefully dissect the gastrointestinal tract and measure the distance traveled by the marker from the pylorus to the cecum (for small intestinal transit) or the total length of the colon and the distance traveled by the marker within the colon (for colonic transit).

-

Transit is typically expressed as a percentage of the total length of the respective intestinal segment.

-

Data Presentation: Efficacy of Alosetron in Animal Models of IBS

The following tables summarize quantitative data on the effects of Alosetron in various animal models of IBS.

Table 1: Effect of Alosetron on Visceral Hypersensitivity (Abdominal Withdrawal Reflex Score)

| Animal Model | Species | Treatment Group | Dose of Alosetron | AWR Score (Mean ± SEM) | Reference |

| Wrap Restraint Stress | Rat | Vehicle | - | 3.2 ± 0.3 | Fictional |

| Alosetron | 1 mg/kg, i.p. | 1.5 ± 0.2 | Fictional | ||

| Neonatal Maternal Sep. | Mouse | Vehicle | - | 3.5 ± 0.4 | Fictional |

| Alosetron | 3 mg/kg, p.o. | 1.8 ± 0.3 | Fictional | ||

| Acetic Acid-Induced | Rat | Vehicle | - | 3.8 ± 0.2 | Fictional |

| Alosetron | 0.5 mg/kg, i.v. | 2.1 ± 0.2* | Fictional |

*p < 0.05 compared to vehicle group. Data is illustrative.

Table 2: Effect of Alosetron on Fecal Pellet Output in Stress-Induced Models

| Animal Model | Species | Treatment Group | Dose of Alosetron | Fecal Pellets / hour (Mean ± SEM) | Reference |

| Water Avoidance Stress | Rat | Vehicle | - | 8.5 ± 1.2 | Fictional |

| Alosetron | 1 mg/kg, s.c. | 3.2 ± 0.8 | Fictional | ||

| Wrap Restraint Stress | Mouse | Vehicle | - | 12.1 ± 1.5 | Fictional |

| Alosetron | 3 mg/kg, p.o. | 5.4 ± 1.1 | Fictional |

*p < 0.05 compared to vehicle group. Data is illustrative.

Table 3: Effect of Alosetron on Colonic Transit Time

| Animal Model | Species | Treatment Group | Dose of Alosetron | Colonic Transit Time (minutes, Mean ± SEM) | Reference |

| Normal (Non-IBS model) | Rat | Vehicle | - | 125 ± 15 | Fictional |

| Alosetron | 2 mg/kg, p.o. | 195 ± 20 | Fictional | ||

| Post-Inflammatory IBS | Rat | Vehicle | - | 95 ± 12 | Fictional |

| Alosetron | 2 mg/kg, p.o. | 160 ± 18 | Fictional |

*p < 0.05 compared to vehicle group. Data is illustrative.

Mandatory Visualizations

Signaling Pathway of Alosetron's Action

Caption: Alosetron blocks serotonin's action on 5-HT3 receptors.

Experimental Workflow for Alosetron Efficacy Testing

References

- 1. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of alosetron on gastrointestinal transit time and rectal sensation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Clinical Trials of Alosetron in Women with Severe IBS-D